molecular formula C16H20ClNO B1462848 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride CAS No. 1185294-47-6

4-[(1-Naphthyloxy)methyl]piperidine hydrochloride

Cat. No.: B1462848
CAS No.: 1185294-47-6
M. Wt: 277.79 g/mol
InChI Key: JIISTBJTGMZGKH-UHFFFAOYSA-N
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Description

4-[(1-Naphthyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C16H20ClNO. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is characterized by its unique structure, which includes a piperidine ring bonded to a naphthyloxy group via a methylene bridge.

Preparation Methods

The synthesis of 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride typically involves the reaction of 1-naphthol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

4-[(1-Naphthyloxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(1-Naphthyloxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

4-[(1-Naphthyloxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:

  • 4-[(1-Phenoxy)methyl]piperidine hydrochloride
  • 4-[(1-Benzyloxy)methyl]piperidine hydrochloride
  • 4-[(1-Anisyl)methyl]piperidine hydrochloride

These compounds share a similar piperidine core structure but differ in the substituent attached to the methylene bridge. The unique naphthyloxy group in this compound imparts distinct chemical and biological properties, making it particularly valuable in specific research contexts .

Properties

IUPAC Name

4-(naphthalen-1-yloxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13;/h1-7,13,17H,8-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIISTBJTGMZGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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